molecular formula C11H18N4OS2 B4437466 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexyl-N-methylacetamide

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexyl-N-methylacetamide

Cat. No.: B4437466
M. Wt: 286.4 g/mol
InChI Key: BFBSDUYKNMYXJG-UHFFFAOYSA-N
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Description

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexyl-N-methylacetamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Mechanism of Action

Target of Action

The primary target of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexyl-N-methylacetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of urease affects the urea cycle, a series of biochemical reactions in organisms that produce ammonia from urea . Urease plays a critical role in this process, and its inhibition disrupts the cycle, leading to a decrease in ammonia production .

Pharmacokinetics

This makes them capable of easily crossing through cell membranes .

Result of Action

The inhibition of urease by this compound leads to a decrease in the conversion of urea to ammonia . This can have various effects depending on the context. For example, in the context of a Helicobacter pylori infection, the decrease in ammonia production can inhibit the survival of the bacteria, as the conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of H. pylori .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s efficacy, as the conversion of urea to ammonia by urease increases the pH . Additionally, the presence of other substances, such as p-benzoquinone, can also influence the compound’s action .

Biochemical Analysis

Biochemical Properties

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexyl-N-methylacetamide plays a significant role in biochemical reactions, particularly as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, a reaction that is crucial for the survival of certain bacteria such as Helicobacter pylori . The compound interacts with the active site of urease, forming stable complexes that inhibit the enzyme’s activity . This interaction is primarily driven by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues .

Cellular Effects

The effects of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexyl-N-methylacetamide on various cell types and cellular processes are profound. In cancer cell lines, such as MCF-7 and RPE-1, the compound exhibits cytotoxic effects, reducing cell viability and inducing apoptosis . It influences cell signaling pathways by inhibiting key enzymes involved in cell proliferation and survival, leading to altered gene expression and disrupted cellular metabolism . Additionally, the compound’s impact on urease activity affects the pH balance within cells, further influencing cellular functions .

Molecular Mechanism

At the molecular level, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexyl-N-methylacetamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of urease, inhibiting its catalytic activity by blocking substrate access . This inhibition is facilitated by the formation of hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site . Additionally, the compound may interact with other enzymes and proteins involved in cellular signaling pathways, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexyl-N-methylacetamide change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory activity against urease over extended periods . Degradation products may form under certain conditions, potentially altering its biochemical properties and effects on cellular functions .

Dosage Effects in Animal Models

The effects of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexyl-N-methylacetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits urease activity without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These adverse effects are likely due to the compound’s impact on cellular metabolism and enzyme activity, highlighting the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexyl-N-methylacetamide is involved in several metabolic pathways, primarily through its interaction with urease and other enzymes . The compound’s inhibition of urease affects the urea cycle, leading to altered levels of ammonia and carbon dioxide in cells . Additionally, the compound may influence other metabolic pathways by interacting with enzymes involved in cellular signaling and metabolism, potentially affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexyl-N-methylacetamide is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and stability, as well as the presence of specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexyl-N-methylacetamide is critical for its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with urease and other enzymes . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its inhibitory effects on target enzymes . Understanding the subcellular localization of the compound is essential for optimizing its therapeutic potential and minimizing off-target effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexyl-N-methylacetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiadiazole Ring: The initial step involves the reaction of hydrazinecarbothioamide with carbon disulfide to form the thiadiazole ring.

    Thioether Formation: The thiadiazole derivative is then reacted with 2-chloroacetyl chloride to introduce the thioether linkage.

    Amidation: Finally, the compound is reacted with N-cyclohexyl-N-methylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexyl-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfur heterocycles.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexyl-N-methylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexyl-N-methylacetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. Its cyclohexyl-methyl group can influence its lipophilicity and binding affinity to target enzymes.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4OS2/c1-15(8-5-3-2-4-6-8)9(16)7-17-11-14-13-10(12)18-11/h8H,2-7H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBSDUYKNMYXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49721883
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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